Calenzanol

Catalog No.
S654410
CAS No.
M.F
C15H23BrO
M. Wt
299.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calenzanol

Product Name

Calenzanol

IUPAC Name

(1S,1aS,3R,3aR,4S,6bS)-4-bromo-3,6-dimethyl-1-propan-2-yl-1a,2,3,4,5,6b-hexahydro-1H-cyclopropa[g]inden-3a-ol

Molecular Formula

C15H23BrO

Molecular Weight

299.25 g/mol

InChI

InChI=1S/C15H23BrO/c1-7(2)12-10-6-9(4)15(17)11(16)5-8(3)14(15)13(10)12/h7,9-13,17H,5-6H2,1-4H3/t9-,10+,11+,12+,13+,15+/m1/s1

InChI Key

LRULYWUDVRTEBV-JVOIICGBSA-N

Synonyms

calenzanol

Canonical SMILES

CC1CC2C(C2C(C)C)C3=C(CC(C13O)Br)C

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]([C@H]2C(C)C)C3=C(C[C@@H]([C@@]13O)Br)C

Calenzanol is a natural product found in Laurencia dendroidea with data available.

Calenzanol is a unique sesquiterpene isolated from the red seaweed Laurencia microcladia, found in the Bay of Calenzana, Elba Island. It is recognized as the first member of a new class of sesquiterpenes known as calenzananes, characterized by a distinct carbon skeleton that differentiates it from other sesquiterpenes. This compound has garnered attention due to its structural novelty and potential biological activities, which are still being explored .

Typical of sesquiterpenes. For instance, it can be subjected to oxidation and reduction processes, leading to the formation of different derivatives. One notable reaction involves its degradation when in contact with silica gel, resulting in the production of calenzanane-type epimeric enones and indene-type carbinols. Such transformations highlight its reactivity and the potential for generating bioactive metabolites .

Research indicates that calenzanol exhibits a range of biological activities. It has been reported to possess cytotoxic properties, making it a candidate for further investigation in cancer research. Additionally, it shows anti-inflammatory, antifungal, antimalarial, and antimycobacterial activities. These diverse biological effects suggest that calenzanol could play a significant role in pharmaceutical applications, particularly in developing new therapeutic agents .

Synthesis of calenzanol can be achieved through several methods, including:

  • Isolation from Natural Sources: The primary method involves extracting calenzanol from Laurencia microcladia using organic solvents followed by chromatographic techniques to purify the compound.
  • Chemical Synthesis: Researchers have explored synthetic pathways involving starting materials like 6-methylhept-5-en-2-one and thiophenol, utilizing reagents such as trimethylchlorosilane in chloroform under nitrogen conditions to yield calenzanol with reasonable efficiency .

Calenzanol's potential applications span several fields:

  • Pharmaceuticals: Due to its cytotoxic and antimicrobial properties, calenzanol is being studied for its potential use in developing new drugs.
  • Cosmetics: Its anti-inflammatory and antifungal properties make it a candidate for incorporation into cosmetic formulations.
  • Agriculture: The compound's antifeedant activity suggests possible applications in pest control strategies .

Interaction studies involving calenzanol have primarily focused on its biological effects against various pathogens and cancer cells. For example, studies have demonstrated its ability to inhibit the growth of certain fungi and bacteria, indicating potential uses in treating infections. Additionally, preliminary research suggests that calenzanol may interact synergistically with other compounds to enhance its therapeutic effects .

Calenzanol shares structural and functional similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:

Compound NameSourceKey FeaturesUnique Aspects
ElatolLaurencia spp.Exhibits antifungal activityContains a different carbon skeleton than calenzanol
AplysinolAplysia spp.Known for neuroprotective propertiesDifferent structural framework
IsoobtusolLaurencia majusculaDisplays anti-inflammatory effectsShares some structural characteristics but differs in bioactivity
GuaiazuleneVarious plantsNotable for its blue color and aromatic propertiesDifferent functional groups compared to calenzanol

Calenzanol's distinct carbon skeleton classifies it uniquely among sesquiterpenes, setting it apart from these similar compounds while contributing to its unique biological activities .

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Dates

Last modified: 07-20-2023

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